4-Cyclopropylpyrrolidin-2-one
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Description
4-Cyclopropylpyrrolidin-2-one (4-CPP) is a cyclic organic compound with a molecular formula of C6H11NO. It is a colorless oil with a mild odor, and it is soluble in methanol and ethanol. 4-CPP is a structural analog of the neurotransmitter dopamine, and it has been studied for its potential applications in the pharmaceutical and biomedical fields.
Scientific Research Applications
Enzymatic Asymmetric Synthesis
4-Phenylpyrrolidin-2-one derivatives, structurally related to 4-Cyclopropylpyrrolidin-2-one, have been synthesized using dynamic kinetic resolution catalyzed by ω-transaminases. This process, involving an enzymatic enantioselective amination reaction, underscores the compound's utility in producing enantiomerically enriched cyclic analogues of γ-aminobutyric acid (GABA) derivatives, highlighting its importance in asymmetric synthesis and medicinal chemistry (Koszelewski et al., 2009).
Multicomponent Reactions in Medicinal Chemistry
The compound has found application in the synthesis of biologically active molecules through multicomponent reactions. For instance, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one demonstrates the compound's role in creating structures with potential biological activity. This synthesis showcases the efficiency and economy of utilizing cyclopropyl moieties in drug design (Sydorenko et al., 2022).
Inhibition Studies
Research on 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, closely related to this compound, has revealed its potential as a potent, low molecular weight non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase. This finding is crucial for understanding the compound's role in inhibition mechanisms, which could be applied in designing inhibitors for various biochemical pathways (Lin et al., 2000).
Dipeptidyl Peptidase IV Inhibitors
Methanoprolinenitrile-containing dipeptide mimetics, which include cyclopropyl groups similar to this compound, have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV). These compounds are significant for treating type 2 diabetes, demonstrating the cyclopropyl moiety's impact on enhancing chemical stability and inhibitory potency (Magnin et al., 2004).
Synthesis of Biologically Active Compounds
The synthesis of enantiomerically pure N-substituted 4-hydroxypyrrolidin-2-one derivatives highlights the compound's utility in creating biologically active structures, such as oral carbapenem antibiotics and nootropic drugs. These derivatives serve as versatile intermediates for synthesizing various pharmacologically relevant compounds, showcasing the broad applicability of this compound and its derivatives in drug discovery and development (Jeong et al., 2005).
properties
IUPAC Name |
4-cyclopropylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-6(4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWHGFBEGDLZCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)NC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561919 |
Source
|
Record name | 4-Cyclopropylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126822-39-7 |
Source
|
Record name | 4-Cyclopropylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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